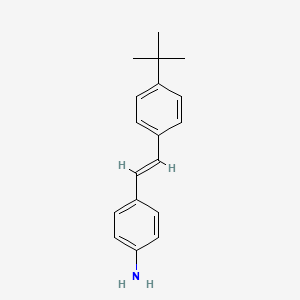

trans-4'-tert-Butyl-4-aminostilbene

Beschreibung

Eigenschaften

CAS-Nummer |

74518-99-3 |

|---|---|

Molekularformel |

C18H21N |

Molekulargewicht |

251.4 g/mol |

IUPAC-Name |

4-[(E)-2-(4-tert-butylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C18H21N/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,19H2,1-3H3/b5-4+ |

InChI-Schlüssel |

VBNWLFYEKRDPCK-SNAWJCMRSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Condensation Approaches

2.1.1 Aldehyde and Aniline Condensation Followed by Reduction

- A common synthetic route involves the condensation of 4-tert-butylbenzaldehyde with aniline to form an imine (Schiff base) intermediate.

- This intermediate is then reduced, typically by catalytic hydrogenation or chemical reducing agents, to yield the trans-4'-tert-butyl-4-aminostilbene.

- This method is analogous to the synthesis of related stilbene derivatives such as trans-4'-sec-butyl-4-aminostilbene, where the reaction proceeds under basic or neutral conditions to favor the trans isomer.

$$

\text{4-tert-butylbenzaldehyde} + \text{aniline} \xrightarrow{\text{condensation}} \text{Schiff base} \xrightarrow{\text{reduction}} \text{trans-4'-tert-butyl-4-aminostilbene}

$$

- The reaction conditions must be optimized to prevent over-reduction or side reactions.

- Purification typically involves recrystallization or chromatography to isolate the trans isomer with high purity.

Wittig and Horner–Wadsworth–Emmons Olefination

- Stilbenes are often synthesized via olefination reactions between phosphonium ylides or phosphonate-stabilized carbanions and aromatic aldehydes.

- For trans-4'-tert-butyl-4-aminostilbene, the reaction of a phosphonium salt derived from 4-aminobenzyl or related precursors with 4-tert-butylbenzaldehyde under Wittig conditions can yield the trans isomer selectively.

- The Horner–Wadsworth–Emmons (HWE) reaction offers better stereocontrol and milder conditions, often producing the E (trans) isomer predominantly.

- High stereoselectivity favoring the trans isomer.

- Compatibility with various functional groups, including amino substituents, when protected or under controlled conditions.

McMurry Coupling of Aromatic Aldehydes

- The McMurry reaction involves the reductive coupling of two aromatic aldehydes using low-valent titanium reagents (e.g., TiCl4 with Zn or LiAlH4).

- For trans-4'-tert-butyl-4-aminostilbene, coupling 4-tert-butylbenzaldehyde with 4-aminobenzaldehyde or their protected derivatives can yield the stilbene core.

- This method is known for producing stilbenes with high trans selectivity due to the thermodynamic stability of the E isomer.

- Amino groups may require protection to avoid side reactions.

- Reaction conditions are strongly reducing and may affect sensitive substituents.

Palladium-Catalyzed Cross-Coupling Reactions

- Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as the Heck reaction or Suzuki coupling to construct stilbene derivatives.

- For example, coupling a 4-aminophenylboronic acid or its protected form with 4-tert-butyl-substituted aryl halides under Pd catalysis can afford the trans-4'-tert-butyl-4-aminostilbene.

- These methods allow for late-stage functionalization and high stereoselectivity.

Reaction Conditions and Optimization

Research Findings and Analytical Characterization

- Stereochemistry Confirmation: NMR spectroscopy (¹H, ¹³C, NOESY) and X-ray crystallography are used to confirm the trans configuration and substitution pattern.

- Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis ensure the isolation of the pure trans isomer.

- Photostability and Reactivity: The trans isomer exhibits greater photostability and biological activity compared to the cis isomer, which is relevant for pharmacological applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: trans-4'-tert-Butyl-4-aminostilben kann Oxidationsreaktionen eingehen, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene hydrierte Produkte zu bilden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird typischerweise verwendet.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Hydrierte Stilbenderivate.

Substitution: Halogenierte Stilbenderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von trans-4'-tert-Butyl-4-aminostilben beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Es kann einer metabolischen Aktivierung unterliegen, um reaktive Zwischenprodukte zu bilden, die an zelluläre Makromoleküle binden und so zu verschiedenen biologischen Wirkungen führen. Die beteiligten Wege umfassen die N-Oxidation und die anschließende Bindung an Hämoglobin, was die Verfügbarkeit und Reaktivität der Verbindung in biologischen Systemen beeinflussen kann.

Wirkmechanismus

The mechanism of action of trans-4’-tert-Butyl-4-aminostilbene involves its interaction with various molecular targets. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, leading to various biological effects . The pathways involved include N-oxidation and subsequent binding to hemoglobin, which can affect the availability and reactivity of the compound in biological systems.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

Key Analogs :

trans-4'-Brom-3-stilbazol (from Balanophonin Datasheet): Features a bromine substituent at the 4'-position and a pyridinium moiety. Unlike trans-4'-tert-Butyl-4-aminostilbene, this compound lacks the amino group and instead includes a charged heterocyclic system, significantly altering solubility and reactivity .

For example, a tert-butyl group at C4 in 2-t-butyl-1,3-oxathiane induces a normal Perlin effect, contrasting with the reverse effect seen in non-bulky substituents .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| trans-4'-tert-Butyl-4-aminostilbene | 4'-tert-Butyl, 4-NH₂ | Enhanced steric bulk, potential for hydrogen bonding, planar trans-configuration |

| trans-4'-Brom-3-stilbazol | 4'-Br, pyridinium moiety | High polarity, reduced solubility in non-polar solvents, UV/Vis activity |

| 2-t-butyl-1,3-oxathiane | 2-tert-Butyl | Normal Perlin effect in NMR, increased steric hindrance at C4 |

Spectroscopic and Electronic Comparisons

- NMR Spectroscopy: In trans-4'-tert-Butyl-4-aminostilbene, the tert-butyl group at the 4'-position creates a steric shield, likely reducing ring flexibility and influencing coupling constants in $^{1}\text{H}$- and $^{13}\text{C}$-NMR. This contrasts with cis/trans-4,6-dimethyl-1,3-oxathianes, where methyl groups at C4 and C6 produce distinct Perlin effects depending on substituent orientation .

- UV/Vis Absorption: The amino group in trans-4'-tert-Butyl-4-aminostilbene may enhance conjugation across the stilbene backbone, red-shifting absorption compared to non-aminated analogs like trans-4'-Brom-3-stilbazol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.